BO-0742
Description
Properties
CAS No. |
774234-08-1 |
|---|---|
Molecular Formula |
C26H27Cl2N3O2 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30) |
InChI Key |
SRZKWNZALGFBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BO-0742; BO0742; BO 0742 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Reactions
Pyrazolo[1,5-a]pyrimidine intermediates, as described in the synthesis of KB-0742, provide a template for constructing nitrogen-rich heterocycles. For example, ethyl 4-methyl-3-oxopentanoate (41 ) undergoes condensation with amino-pyrazole to yield pyrazolo[1,5-a]pyrimidine-7(4H)-one (42 ), a precursor amenable to halogenation and functionalization. Similar strategies could apply to this compound’s core, where cyclization reactions form the acridine or benzoxazole backbone.
Halogenation and Functionalization
Chlorination using phosphorus oxychloride (POCl₃) is a critical step for introducing reactive sites. In KB-0742’s synthesis, 42 is treated with POCl₃ under reflux to produce 7-chloro-5-isopropylpyrazolo[1,5-a]pyrimidine (43 ), achieving a 58.9% yield. This intermediate facilitates nucleophilic aromatic substitution (SNAr) with amines, a strategy transferable to this compound’s core for installing substituents.
Introduction of the N-Mustard Group
The N-mustard moiety (bis(2-chloroethyl)amine) is a hallmark of this compound’s alkylating activity. Its incorporation likely follows established protocols for nitrogen mustard derivatives, as detailed in the synthesis of benzoxazole-based compounds.
Sodium Salt Intermediate Preparation
Sodium salts of mercapto-carboxylic acids serve as precursors for N-mustard conjugation. For instance, benzoxazole-2-yl-mercapto-acetic acid (III ) is reacted with sodium hydroxide to form the corresponding sodium salt (VI ), which subsequently undergoes alkylation with β-chloroethylamine. This method achieves yields exceeding 90% for sodium intermediates.
Table 1: Characterization Data for Sodium Salts of Mercapto-Carboxylic Acids
| Compound | Yield (%) | IR (COO⁻, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) |
|---|---|---|---|
| V | 94 | 1610 | 7.25–7.68 (d, 2H, CHAr) |
| VI | 77 | 1641 | 7.06–7.16 (m, 4H, CH₂/CHAr) |
| VII | 92 | 1610 | 7.08–7.62 (m, 6H, CH₂/CHAr) |
Alkylation with β-Chloroethylamine
The sodium salt intermediates react with β-chloroethylamine to form the N-mustard group. For example, compound VIII (di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-formic acid) is synthesized by reacting V with β-chloroethylamine hydrochloride, yielding 72%. This step is pivotal for introducing the bis(2-chloroethyl)amine group, a structural feature shared with this compound.
Key Reaction Conditions :
- Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
- Temperature: Reflux (80–100°C)
- Duration: 16–24 hours
Coupling and Amidation Strategies
Linking the N-mustard group to the heterocyclic core necessitates tailored coupling reactions. KB-0742’s synthesis employs Suzuki-Miyaura cross-coupling and SNAr to attach aryl and amine groups, respectively.
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids react with chlorinated heterocycles (e.g., 43 ) in the presence of a palladium catalyst to introduce hydrophobic substituents. For this compound, this method could install aromatic rings at strategic positions, enhancing target binding affinity.
Nucleophilic Aromatic Substitution (SNAr)
Primary amines displace chloride from chlorinated intermediates under basic conditions. In KB-0742’s synthesis, tert-butyl ((1R,4R)-4-aminocyclohexyl)carbamate reacts with 43 to form 26a (69.9% yield), which is deprotected using HCl/dioxane to yield the final amine (26 ). Analogous steps may connect the N-mustard group to this compound’s core.
Purification and Characterization
Chromatographic Techniques
Combiflash column chromatography (silica gel, 230–400 mesh) with gradient elution (e.g., 10–25% ethyl acetate in hexanes) effectively purifies intermediates. For example, 43 is isolated in 58.9% yield using this method.
Spectral Validation
- ¹H-NMR : this compound’s N-mustard protons are expected near δ 3.2–3.8 ppm (CH₂Cl), consistent with compound 23 ’s spectrum.
- IR : Absorbance at 720–760 cm⁻¹ confirms C-Cl bonds.
- LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weights, as seen for 26 (m/z 274.2).
Table 2: Representative Spectral Data for Key Intermediates
| Compound | ¹H-NMR (δ ppm) | IR (cm⁻¹) | LCMS ([M+H]⁺) |
|---|---|---|---|
| 23 | 1.20 (d, J=6.8 Hz, 6H), 7.97 (s, 1H) | 1640 (C=N) | 259.8 |
| VIII | 7.06–7.16 (m, 4H), 11.60 (s, 1H) | 1623 (C=O) | — |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
BO-0742 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenemethanol and bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine oxides, while reduction can lead to the formation of reduced acridine derivatives.
Scientific Research Applications
In Vitro Studies
Numerous studies have investigated the efficacy of BO-0742 in vitro:
- Cell Lines Tested : this compound has been tested on various human leukemia cell lines and solid tumor models, including breast and ovarian cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-cancer activity.
- Selective Toxicity : Research indicates that this compound exhibits selective toxicity, effectively targeting drug-sensitive and drug-resistant leukemia cells while sparing normal cells .
In Vivo Efficacy
In vivo studies have highlighted the therapeutic potential of this compound:
- Xenograft Models : Administration of this compound in murine models bearing human breast and ovarian tumors resulted in notable tumor suppression. The compound's pharmacokinetics showed a rapid decline in bioavailability, necessitating optimized dosing schedules to enhance its therapeutic effects .
- Survival Rates : Mice treated with this compound displayed improved survival rates compared to control groups, underscoring its potential as a viable treatment option for aggressive cancers .
Case Studies
- Enhancement of Radiosensitivity : A study demonstrated that pre-treatment with this compound significantly increased the radiosensitivity of glioma cells (U87MG), suggesting its utility as a sensitizer in radiotherapy protocols .
- Therapeutic Index Evaluation : Another investigation focused on the therapeutic index of this compound, revealing that leukemia cells exhibited 10-40 times greater sensitivity compared to hematopoietic progenitors, indicating a promising safety profile for clinical applications .
- Pharmacokinetic Optimization : Research aimed at improving the pharmacokinetics of this compound led to the synthesis of more stable derivatives that maintain efficacy while enhancing bioavailability, thus paving the way for future clinical trials .
Mechanism of Action
The mechanism of action of BO-0742 involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. These interactions make it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Efficacy and Limitations :
- In vitro : Demonstrates potent activity against leukemia (e.g., CCRF-CEM cells) and solid tumors (e.g., MX-1 breast cancer) .
- In vivo: Shows tumor growth inhibition in xenograft models but suffers from low bioavailability due to chemical instability in murine plasma and a narrow therapeutic window .
Structural and Functional Analogs
Pharmacokinetic and Pharmacodynamic Differences
Chemical Stability :
- Therapeutic Index: this compound’s therapeutic index is constrained by bone marrow toxicity, a common issue with alkylating agents.
CNS Penetration :
- BO-1051’s hydrophobicity allows it to penetrate the blood-brain barrier , making it effective against glioblastoma, unlike this compound .
Q & A
Basic Questions
Q. How to design a rigorous experimental protocol for studying BO-0742's biochemical mechanisms?
- Methodological Answer :
- Step 1 : Define clear objectives using the PICOT framework (Population: target biological system; Intervention: this compound dosage/exposure; Comparison: control groups; Outcome: measurable biomarkers) .
- Step 2 : Select appropriate controls (e.g., negative/positive controls) and replicate experiments to ensure statistical validity .
- Step 3 : Detail procedures in the "Materials and Methods" section, including reagent purity, equipment specifications, and protocols for reproducibility .
- Data Table Example :
| Variable | Description | Measurement Method |
|---|---|---|
| IC₅₀ | This compound inhibitory concentration | Dose-response curve |
| Purity | Compound purity (%) | HPLC analysis |
Q. What strategies ensure a comprehensive literature review for this compound-related research?
- Methodological Answer :
- Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (e.g., "this compound AND kinase inhibition") to refine searches .
- Prioritize peer-reviewed articles over preprints and avoid unreliable sources (e.g., ) .
- Extract keywords from seminal papers (e.g., "structure-activity relationship," "in vitro toxicity") to expand search scope .
Q. How to formulate a focused research question for this compound studies?
- Methodological Answer :
- Apply the FEASIBLE criteria:
- F ocused: Narrow to specific pathways (e.g., "How does this compound modulate AMPK signaling?").
- E thical: Ensure compliance with institutional guidelines for animal/human studies .
- A rgumentative: Address gaps (e.g., "Why do existing models fail to predict this compound's off-target effects?").
- Use the PICOT structure to avoid vagueness .
Advanced Questions
Q. How to resolve contradictions in this compound's reported efficacy across studies?
- Methodological Answer :
- Step 1 : Compare experimental conditions (e.g., cell lines, assay endpoints) using a contradiction matrix .
- Step 2 : Evaluate data quality via subsampling analysis (e.g., variance in analytical subsamples) .
- Step 3 : Conduct meta-analysis with heterogeneity tests (e.g., I² statistic) to identify confounding variables .
- Example Table :
| Study | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| A | HEK293 | 0.5 | Fluorescence |
| B | HeLa | 2.1 | Luminescence |
Q. How to optimize this compound's experimental protocols when initial results are inconsistent?
- Methodological Answer :
- Step 1 : Validate instrumentation calibration (e.g., LC-MS/MS sensitivity thresholds) .
- Step 2 : Standardize pre-treatment steps (e.g., cell synchronization, solvent controls) .
- Step 3 : Use error propagation models to quantify uncertainty in dose-response calculations .
Q. What interdisciplinary approaches enhance this compound's mechanistic studies?
- Methodological Answer :
- Integrate cheminformatics (e.g., molecular docking to predict binding affinities) and systems biology (e.g., network pharmacology for pathway mapping) .
- Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics, CRISPR for gene knockout validation) .
Methodological Guidelines from Evidence
- Data Reporting : Include subsampling strategies (e.g., incremental sampling to minimize preparation bias) .
- Ethical Compliance : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
- Statistical Rigor : Use tools like R or Python for ANOVA, PCA, or Bayesian modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
